molecular formula C9H16ClNO B13466472 [(Furan-3-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 2913278-55-2

[(Furan-3-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B13466472
CAS No.: 2913278-55-2
M. Wt: 189.68 g/mol
InChI Key: BGRYOBCECOIHLZ-UHFFFAOYSA-N
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Description

(Furan-3-yl)methylamine hydrochloride is an organic compound that features a furan ring attached to a methyl group, which is further connected to a 2-methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-3-yl)methylamine hydrochloride typically involves the reaction of furan-3-carboxaldehyde with 2-methylpropylamine under acidic conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Furan-3-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The imine intermediate can be reduced to form the amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: (Furan-3-yl)methylamine.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(Furan-3-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Furan-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Furan-2-yl)methylamine
  • (Furan-3-yl)methylamine
  • (Furan-2-yl)methylamine

Uniqueness

(Furan-3-yl)methylamine hydrochloride is unique due to the specific positioning of the furan ring and the 2-methylpropylamine moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2913278-55-2

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

N-(furan-3-ylmethyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-8(2)5-10-6-9-3-4-11-7-9;/h3-4,7-8,10H,5-6H2,1-2H3;1H

InChI Key

BGRYOBCECOIHLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=COC=C1.Cl

Origin of Product

United States

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